An In-depth Technical Guide to the Synthesis of 1H,1H,11H-Eicosafluoro-1-undecanol
An In-depth Technical Guide to the Synthesis of 1H,1H,11H-Eicosafluoro-1-undecanol
Introduction
1H,1H,11H-Eicosafluoro-1-undecanol is a crucial fluorinated alcohol utilized in the synthesis of advanced materials. Its applications span from creating highly repellent surfaces to serving as a key building block in specialized polymers and surfactants. This guide provides a comprehensive overview of a robust and widely employed synthetic route, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights honed from practical application.
The synthesis of 1H,1H,11H-eicosafluoro-1-undecanol is a multi-step process that begins with the construction of a perfluorinated alkyl chain, followed by the introduction and modification of a functional group to yield the final alcohol. The core of this process lies in a telomerization reaction, which allows for the controlled growth of the fluorinated chain.
Overall Synthesis Strategy
The synthetic pathway can be logically divided into four primary stages:
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Synthesis of the Telogen: Preparation of a short-chain perfluoroalkyl iodide, such as perfluoroethyl iodide (C₂F₅I), which will serve as the chain-transfer agent or "telogen" in the subsequent telomerization.
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Telomerization: The controlled chain-growth reaction between the telogen (perfluoroethyl iodide) and a "taxogen," tetrafluoroethylene (TFE), to produce a mixture of longer-chain perfluoroalkyl iodides.
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Functionalization to an Ester Intermediate: Reaction of the target perfluoroalkyl iodide with vinyl acetate to introduce an acetate group, which serves as a precursor to the desired alcohol.
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Reduction to the Final Alcohol: Conversion of the acetate ester to 1H,1H,11H-eicosafluoro-1-undecanol via a reduction reaction.
Caption: Overall synthetic workflow for 1H,1H,11H-Eicosafluoro-1-undecanol.
Part 1: Synthesis of Perfluoroethyl Iodide (Telogen)
The synthesis begins with the preparation of the telogen, perfluoroethyl iodide (C₂F₅I). This compound is a critical starting material that initiates the telomerization process.
Reaction Principle
Perfluoroethyl iodide is commonly synthesized by the reaction of iodine (I₂) and iodine pentafluoride (IF₅) with tetrafluoroethylene (TFE).[1] This reaction proceeds in the presence of a catalyst and is a well-established method for producing short-chain perfluoroalkyl iodides.[2]
Experimental Protocol
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A high-pressure reactor is charged with a suitable catalyst.
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Iodine and iodine pentafluoride are introduced into the reactor.
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The reactor is cooled and evacuated before introducing tetrafluoroethylene.
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The reaction mixture is heated to the desired temperature, and the pressure is monitored.
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Upon completion, the reactor is cooled, and the crude product is collected.
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The perfluoroethyl iodide is purified by distillation.
| Parameter | Value |
| Reactants | Tetrafluoroethylene, Iodine, Iodine Pentafluoride |
| Catalyst | Lewis acids (e.g., SbCl₅) |
| Temperature | Varies depending on catalyst and pressure |
| Pressure | High pressure |
| Typical Yield | > 90% |
Part 2: Telomerization to Form Long-Chain Perfluoroalkyl Iodides
This stage involves the core chain-building reaction where the perfluoroethyl iodide telogen reacts with tetrafluoroethylene (the taxogen) to form a mixture of longer perfluoroalkyl iodides.
Reaction Principle
Telomerization is a free-radical chain reaction.[3] An initiator, often a peroxide or thermal initiation, generates a radical from the perfluoroethyl iodide. This radical then adds across the double bond of TFE molecules in a propagation step. Chain transfer with another molecule of perfluoroethyl iodide terminates the growing chain and generates a new radical, continuing the cycle. The distribution of chain lengths in the product mixture can be controlled by the molar ratio of TFE to the telogen.[4] Metal catalysts, such as copper powder, are often employed to facilitate this reaction.[5]
Caption: Simplified mechanism of the telomerization of TFE with C₂F₅I.
Experimental Protocol
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A stainless-steel autoclave is charged with perfluoroethyl iodide and a catalytic amount of copper powder.
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The autoclave is sealed, evacuated, and cooled.
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Tetrafluoroethylene is introduced into the autoclave to the desired pressure.
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The mixture is heated with vigorous stirring. The reaction is typically exothermic, and the temperature should be carefully controlled.
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After the reaction period, the autoclave is cooled, and the excess TFE is vented.
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The crude product mixture is filtered to remove the catalyst.
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The mixture of perfluoroalkyl iodides is then separated by fractional distillation to isolate the desired chain length (in this case, the C₁₀ fraction, which is perfluorodecyl iodide).
| Parameter | Value |
| Telogen | Perfluoroethyl Iodide |
| Taxogen | Tetrafluoroethylene |
| Catalyst | Copper powder |
| Temperature | 80-180°C[4] |
| Pressure | Autogenous |
| Key Control Parameter | Molar ratio of TFE to telogen |
Part 3: Functionalization to 1H,1H,11H-Eicosafluoro-undecyl Acetate
The perfluorodecyl iodide obtained from telomerization is not directly converted to an alcohol. A common strategy is to first introduce a functional group that is more amenable to transformation into a hydroxyl group. The reaction with vinyl acetate is an effective method to achieve this.
Reaction Principle
This reaction is a free-radical addition of the perfluoroalkyl iodide across the double bond of vinyl acetate. The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or a peroxide. The perfluoroalkyl radical adds to the less substituted carbon of the vinyl acetate double bond, and the resulting radical abstracts the iodine atom from another molecule of perfluoroalkyl iodide to form the product and propagate the chain.
Experimental Protocol
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In a reaction vessel equipped with a condenser and a nitrogen inlet, the purified perfluorodecyl iodide and vinyl acetate are combined.
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A radical initiator (e.g., AIBN) is added to the mixture.
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The reaction mixture is heated under a nitrogen atmosphere with stirring for several hours.
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The progress of the reaction can be monitored by GC or NMR.
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Upon completion, the excess vinyl acetate and any solvent are removed under reduced pressure.
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The crude product, 1H,1H,11H-eicosafluoro-undecyl acetate, can be purified by distillation or chromatography.
| Parameter | Value |
| Reactants | Perfluorodecyl Iodide, Vinyl Acetate |
| Initiator | AIBN or Di-tert-butyl peroxide |
| Temperature | 60-90°C (depends on initiator) |
| Atmosphere | Inert (Nitrogen or Argon) |
Part 4: Reduction to 1H,1H,11H-Eicosafluoro-1-undecanol
The final step is the conversion of the acetate ester intermediate to the target primary alcohol. This is achieved through a chemical reduction.
Reaction Principle
The reduction of an ester to a primary alcohol requires a strong reducing agent.[6] Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.[7][8] The hydride attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the alcohol. An acidic workup is required to protonate the resulting alkoxide. The presence of fluorine atoms on the alkyl chain can increase the rate of hydrolysis and reduction.[9][10]
Experimental Protocol
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A solution of 1H,1H,11H-eicosafluoro-undecyl acetate in a dry, aprotic solvent (e.g., diethyl ether or THF) is prepared in a flask under an inert atmosphere.
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The solution is cooled in an ice bath.
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A solution or suspension of lithium aluminum hydride in the same solvent is added slowly and carefully to the ester solution.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
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The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.
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The resulting salts are filtered off, and the filter cake is washed with the solvent.
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The combined organic phases are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation.
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The crude 1H,1H,11H-eicosafluoro-1-undecanol can be purified by recrystallization or distillation.
| Parameter | Value |
| Reactant | 1H,1H,11H-Eicosafluoro-undecyl Acetate |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0°C to room temperature |
| Workup | Acidic or basic hydrolysis |
Conclusion
The synthesis of 1H,1H,11H-eicosafluoro-1-undecanol is a well-defined process that relies on the fundamental principles of free-radical chemistry. By carefully controlling the telomerization reaction, a perfluorinated chain of the desired length can be constructed. Subsequent functionalization to an acetate ester and final reduction provides a reliable and scalable route to this important fluorinated alcohol. The protocols and principles outlined in this guide offer a solid foundation for researchers and scientists working in the field of fluorinated materials.
References
- EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents.
- US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents.
-
Goldford, J. E., et al. (2018). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 23(10), 2643. Available at: [Link]
- WO2002036530A1 - Process for producing perfluoroalkyl iodide telomer - Google Patents.
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Chemsrc. 1h,1h,11h-eicosafluoro-1-undecanol | CAS#:307-70-0. Available at: [Link]
- CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents.
- US20070161831A1 - Process and unit for production of perfluoroalkyl iodide telomers - Google Patents.
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Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Journal of Molecular Structure: THEOCHEM, 624(1-3), 1-8. Available at: [Link]
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Poreba, M., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2446-2455. Available at: [Link]
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Moffat, A., & Hunt, H. (1959). The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. Journal of the American Chemical Society, 81(9), 2082-2086. Available at: [Link]
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Pierce, O. R., et al. (1953). Reduction of Fluorine-containing Esters by Grignard Reagents. Journal of the American Chemical Society, 75(22), 5615-5617. Available at: [Link]
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Berndt, D. C., & Ward, R. J. (1963). Hydrolysis of Ethyl Fluoroacetates. Journal of the American Chemical Society, 85(1), 89-91. Available at: [Link]
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Organic Chemistry Portal. Ester to Alcohol. Available at: [Link]
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Semsarzadeh, M. A., & Mirzaei, A. (2007). Telomerization of vinyl acetate in chloroform and block copolymerization of vinyl acetate and methyl acrylate via atom transfer radical polymerization. Iranian Polymer Journal, 16(1), 45-54. Available at: [Link]
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